1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a structurally complex small molecule featuring a benzodioxole moiety, a urea linker, a trans-cyclohexyl group, and a 3-cyanopyrazine substituent. The benzodioxole group is a common pharmacophore in medicinal chemistry, often associated with improved metabolic stability and binding affinity due to its electron-rich aromatic system . The urea linkage provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors. The trans-cyclohexyl group likely enhances rigidity and influences pharmacokinetic properties, while the 3-cyanopyrazine moiety may contribute to electronic effects or act as a bioisostere for heterocyclic systems in drug design.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c21-10-16-19(23-8-7-22-16)29-15-4-2-14(3-5-15)25-20(26)24-11-13-1-6-17-18(9-13)28-12-27-17/h1,6-9,14-15H,2-5,11-12H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZIKSMEBAKOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyanopyrazine group. Its molecular formula is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The structural complexity is believed to contribute to its unique biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The urea functional group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Binding : The presence of the benzo[d][1,3]dioxole and cyanopyrazine groups suggests potential interactions with various receptors, including those involved in neuropharmacology and cancer therapy.
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related benzo[d][1,3]dioxole derivatives has shown efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with similar functional groups displayed minimum inhibitory concentrations (MICs) in the range of 5 to 50 µg/mL against common pathogens .
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. Studies have indicated that related compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This could have implications for treating neurodegenerative diseases.
Case Studies
- Cytotoxicity Study : In a recent study involving the synthesis and evaluation of similar compounds, researchers found that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value of 16.19 µM against HCT116 cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial potency significantly .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Cytotoxicity | HCT116 (Colon Cancer) | 16.19 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | 17.16 µM |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Antimicrobial | Escherichia coli | 20 µg/mL |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The antibacterial activity of compound 6g highlights the role of piperazine in enhancing bioavailability, a feature absent in the main compound.
- The anticonvulsant dihydropyrazole (compound 1 ) suggests that benzodioxole derivatives can target neurological pathways, whereas the main compound’s urea and cyanopyrazine groups may favor kinase or metabolic targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
